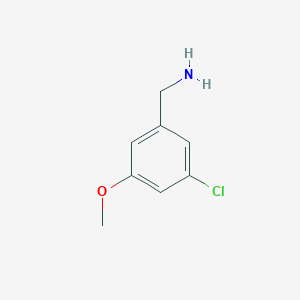
1-(3-Chloro-5-methoxyphenyl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dual Serotonin/Noradrenaline Reuptake Inhibition
1-(2-Phenoxyphenyl)methanamines, related to 1-(3-Chloro-5-methoxyphenyl)methanamine, have shown potential in selective dual serotonin and noradrenaline reuptake pharmacology. These compounds exhibit good in vitro metabolic stability and hERG selectivity (Whitlock, Blagg, & Fish, 2008).
Synthesis of Novel Coumarin Derivatives
Research involving the reaction of (4-methoxyphenyl)methanamine, a similar compound, led to the creation of novel coumarin derivatives, providing insights into potential applications in medicinal chemistry (Dekić et al., 2020).
Development of Biased Agonists for Serotonin Receptors
1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally related to 1-(3-Chloro-5-methoxyphenyl)methanamine, have been designed as biased agonists for serotonin 5-HT1A receptors, showing promise as potential antidepressant drug candidates (Sniecikowska et al., 2019).
Exploration in Organic Synthesis
Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related in structure, have been synthesized and characterized, indicating the versatility of methanamine derivatives in organic synthesis (Shimoga, Shin, & Kim, 2018).
Involvement in Photocytotoxicity Studies
Iron(III) complexes incorporating compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have demonstrated unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Antimicrobial Activities
Quinoline derivatives carrying 1,2,3-triazole moiety and methanamine components showed promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Propiedades
IUPAC Name |
(3-chloro-5-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRFBZTBYCPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


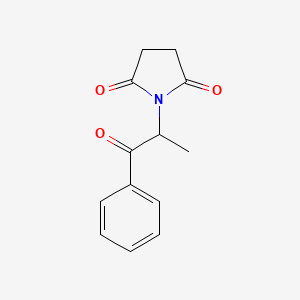



![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)

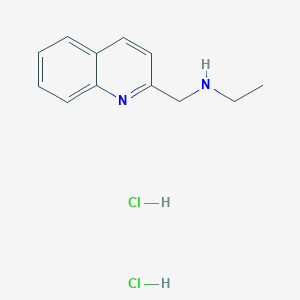

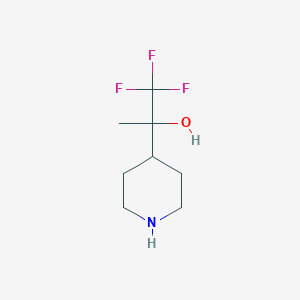
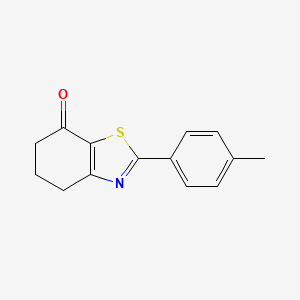
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)